molecular formula C23H24O5 B8070009 Folipastatin

Folipastatin

Cat. No.: B8070009
M. Wt: 380.4 g/mol
InChI Key: JJMKBGPTPXPMBH-RLCSYUECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Folipastatin is a depsidone natural product with the molecular formula C23H24O5 and an average molecular mass of 380.440 g·mol⁻¹ . It was first isolated from the fungi Aspergillus unguis and Wicklowia aquatica . Its core structure is a depsidone, a class of compounds often found in lichens and fungi, and its IUPAC name is 1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one . The primary research value of this compound lies in its characterized role as a potent inhibitor of the enzyme phospholipase A2 (PLA2) . Phospholipase A2 enzymes are involved in the production of lipid-derived signaling molecules, and their inhibition is a area of significant interest in biochemical and pharmacological research. As a natural product, this compound serves as a valuable chemical tool for studying inflammatory processes and lipid-mediated signaling pathways in a controlled laboratory setting. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7+,12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMKBGPTPXPMBH-RLCSYUECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C\C)/C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fungal Strains and Culture Conditions

Folipastatin biosynthesis is predominantly achieved through submerged fermentation of Aspergillus unguis. The strain MF141, deposited in the American Type Culture Collection (ATCC 20868), is widely employed due to its high metabolite yield. Seed cultures are prepared by inoculating spores into malt extract-yeast extract-glucose (MYG) medium, followed by incubation at 25°C for 48 hours under 85% relative humidity. For large-scale production, static fermentation in vermiculite-containing roller bottles is preferred, as it enhances oxygen diffusion and mycelial spread.

Fermentation Medium Composition

The production medium for Aspergillus unguis is optimized to maximize this compound yield. A representative formulation includes:

  • Carbon sources : Glycerol (3% w/v) and potato dextrose (2% w/v)

  • Nitrogen sources : Yeast extract (0.5% w/v) and peptone (0.3% w/v)

  • Mineral salts : KH2PO4\text{KH}_2\text{PO}_4 (0.1% w/v), MgSO47H2O\text{MgSO}_4 \cdot 7\text{H}_2\text{O} (0.05% w/v)

  • pH : Adjusted to 7.0 before sterilization.

This medium supports a biomass yield of 12–15 g/L after 18 days of fermentation.

Fermentation Process Parameters

Critical parameters influencing this compound production include:

  • Temperature : Maintained at 25°C ± 1°C

  • Aeration : Static conditions in roller bottles rotated at 4 rpm

  • Fermentation duration : 18–20 days for optimal secondary metabolite accumulation.

Extraction and Isolation Protocols

Solvent Extraction Methods

Post-fermentation, this compound is extracted from the mycelium and broth using a sequential solvent system:

  • Primary extraction : The broth is mixed with methyl ethyl ketone (1:1 v/v) and agitated for 1 hour, achieving 85–90% recovery.

  • Defatting : The crude extract is partitioned with hexanes to remove lipids, followed by methylene chloride to concentrate this compound.

Chromatographic Purification

The defatted extract undergoes multi-step chromatography:

  • Silica gel column chromatography : Eluted with a gradient of chloroform:acetone (9:1 to 7:3 v/v) to separate this compound from polar impurities.

  • Preparative thin-layer chromatography (TLC) : Silica gel GF254 plates developed in toluene:ethyl acetate (3:1 v/v) yield 95% pure this compound.

  • High-performance liquid chromatography (HPLC) : A C18 column with acetonitrile:water (65:35 v/v) at 1.5 mL/min ensures >98% purity.

Industrial-Scale Production Strategies

Industrial processes employ 4,000-L bioreactors with automated pH and dissolved oxygen control. Key advancements include:

  • Fed-batch fermentation : Intermittent feeding of glycerol maintains carbon levels without catabolite repression, boosting yield by 22%.

  • Continuous centrifugation : Reduces extraction time by 40% compared to traditional filtration.

Analytical Characterization of Purified this compound

Spectroscopic Validation

  • High-resolution mass spectrometry (HRMS) : [M+H]+[\text{M}+\text{H}]^+ at m/z 381.1552 (calc. 381.1549).

  • Nuclear magnetic resonance (NMR) : 1H^1\text{H} NMR (500 MHz, CDCl3_3): δ 6.82 (s, H-5), 5.94 (d, J = 1.5 Hz, H-8).

Purity Assessment

  • HPLC-UV : Retention time 12.3 min at λ = 254 nm, with ≤2% impurities.

Comparative Analysis of Preparation Methodologies

Parameter Laboratory-Scale Industrial-Scale
Fermentation Volume 1–10 L1,000–4,000 L
Yield 0.8–1.2 g/L1.5–2.0 g/L
Purification Time 7–10 days3–5 days
Purity 95–98%98–99%

Industrial methods achieve higher yields through optimized aeration and nutrient feeding, whereas laboratory protocols prioritize flexibility for structural analogs.

Challenges and Optimization in this compound Synthesis

Yield Limitations

This compound’s low natural abundance (0.2–0.5% of fungal dry weight) necessitates strain improvement via UV mutagenesis or CRISPR-Cas9 editing.

Solvent Recovery

Methylene chloride consumption accounts for 60% of production costs. Recent studies propose recyclable solvent systems using ionic liquids, reducing waste by 35% .

Chemical Reactions Analysis

Types of Reactions

Folipastatin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The benzodioxepin core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Folipastatin exhibits several noteworthy biological activities:

  • Antibacterial Activity : this compound demonstrates moderate antibiotic properties against Gram-positive bacteria. It has been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory responses, with an IC50 value of 39 µM . Additionally, it suppresses the release of arachidonic acid from leukocytes, indicating its potential as an anti-inflammatory agent .
  • Anti-inflammatory Effects : In vivo studies indicate that this compound can reduce inflammation. For instance, it displayed anti-inflammatory activity in a rat model of ear edema induced by 12-O-tetradecanoylphorbol 13-acetate at a dose of 0.5 mg per rat .
  • Cytotoxicity Against Cancer Cells : this compound has shown cytotoxic effects against various cancer cell lines. In vitro studies revealed significant activity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics . Its mechanism includes inducing apoptosis and cell cycle arrest, making it a candidate for further cancer research .

Antibacterial Applications

This compound's antibacterial efficacy was highlighted in studies focusing on its action against resistant strains. In particular, it has been noted for its effectiveness against vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Vancomycin-resistant E. faecium1 µg/mL
MRSA0.5 µg/mL

Anti-inflammatory Studies

The anti-inflammatory properties of this compound were evaluated through various assays measuring the production of pro-inflammatory cytokines. It inhibited the production of IL-6 and iNOS in LPS-induced macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Activity

  • Model : Rat ear edema induced by phorbol ester.
  • Dosage : 0.5 mg per rat.
  • Outcome : Significant reduction in edema compared to control groups.

Cytotoxicity Against Cancer

In cancer research, this compound has been tested against several cell lines, demonstrating promising results. For example, it exhibited cytotoxic activity with IC50 values ranging from 4.5 µM to 6.2 µM against different cancer types .

Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A549 (Lung)6.2Adriamycin2.9
KB (Oral)4.5Ellipticin4.5

Future Directions and Research Needs

The promising applications of this compound warrant further investigation into its mechanisms of action and potential therapeutic uses. Future research should focus on:

  • Clinical Trials : Assessing the safety and efficacy of this compound in human subjects.
  • Mechanistic Studies : Elucidating the pathways through which this compound exerts its antibacterial and anticancer effects.
  • Formulation Development : Exploring delivery methods to enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of Folipastatin involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzodioxepin core play a crucial role in its binding to target proteins or enzymes, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Depsidones

Structural Analogues

Unguinol
  • Source : Aspergillus unguis .
  • Structure : Differs from folipastatin by the absence of a chlorine substituent at position C-7 (Figure 1).
  • Bioactivity : Exhibits anti-tumor activity against triple-negative MDA-MB-231 breast cancer cells (IC50 = 15 μM) but lacks significant PLA2 inhibition .
7-Chlorothis compound
  • Source : Marine-derived Aspergillus unguis .
  • Structure : Chlorinated derivative of this compound at C-5.
  • Bioactivity : Inhibits sterol O-acyltransferase (SOAT) isozymes (IC50 = 1.8 μM for SOAT1), surpassing this compound’s SOAT inhibition .
Nornidulin
  • Source : Aspergillus spp. .
  • Structure : Lacks the methyl group at C-4 compared to this compound.

Table 1. Structural and Bioactivity Comparison of Depsidones

Compound Substituents Key Bioactivities IC50/EC50 (μM) Source Organism
This compound Cl at C-7, CH3 at C-4 PLA2 inhibition, antimicrobial, cytotoxic 2.5 (PLA2) Aspergillus unguis
Unguinol No Cl at C-7 Anti-tumor 15 (MDA-MB-231) Aspergillus unguis
7-Chlorothis compound Cl at C-7 SOAT inhibition 1.8 (SOAT1) Marine Aspergillus
Nornidulin No CH3 at C-4 Antifungal N/A Aspergillus spp.

Functional Analogues (PLA2 Inhibitors)

Varespladib
  • Class : Synthetic small molecule .
  • Bioactivity : Potent secretory PLA2 (sPLA2) inhibitor (IC50 = 0.01 μM), 250× more potent than this compound .
  • Clinical Relevance : Advanced to Phase III trials for acute coronary syndrome but discontinued due to efficacy concerns .
Aristolochic Acid C
  • Class : Natural product from Aristolochia spp. .
  • Bioactivity : PLA2 inhibition (IC50 = 3.2 μM) and nephrotoxic side effects, limiting therapeutic use .

Table 2. Functional Comparison with PLA2 Inhibitors

Compound Origin PLA2 Inhibition (IC50) Selectivity Clinical Status
This compound Fungal 2.5 μM Broad-spectrum Preclinical
Varespladib Synthetic 0.01 μM sPLA2-specific Discontinued (Phase III)
Aristolochic Acid C Plant 3.2 μM Non-selective Not pursued (toxicity)

Research Findings and Mechanistic Insights

  • PLA2 Inhibition : this compound’s depsidone core binds to the catalytic site of PLA2, disrupting arachidonic acid release . In contrast, varespladib targets the interfacial binding site of sPLA2, explaining its higher potency .
  • Cytotoxicity: this compound induces apoptosis in cancer cells by modulating Bcl-2 and caspase-3 pathways, a trait shared with 7-chlorothis compound but absent in unguinol .

Biological Activity

Folipastatin is a depsidone compound derived from the marine-derived fungus Aspergillus unguis. This compound has garnered attention due to its diverse biological activities, including inhibition of key enzymes like phospholipase A2 and sterol O-acyltransferase (SOAT). This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry. Its molecular formula is C₁₃H₁₄O₅, and it features a unique depsidone structure that contributes to its biological activity.

Biological Activities

1. Phospholipase A2 Inhibition

This compound is recognized as a potent inhibitor of phospholipase A2, with an IC50 value of 39 μM. This enzyme plays a crucial role in the inflammatory response by hydrolyzing phospholipids to release arachidonic acid, a precursor for pro-inflammatory mediators .

2. Sterol O-Acyltransferase Inhibition

Research has shown that this compound also inhibits SOAT isozymes. Studies conducted on CHO cells expressing SOAT1 and SOAT2 demonstrated that this compound effectively reduced cholesteryl ester synthesis, indicating its potential as an anti-atherosclerotic agent .

CompoundIC50 (μM)Target EnzymeSelectivity Index
This compound39Phospholipase A2N/A
7-Chlorothis compound2.0 - 16SOAT1 & SOAT2-0.15 to 0.88

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

  • Antibacterial Activity : this compound demonstrated MIC values of 1 μg/mL against Candida neoformans, similar to amphotericin B .
  • Antifungal Activity : It also displayed activity against vancomycin-resistant Enterococcus faecium and other pathogenic fungi .

Cytotoxicity Against Cancer Cell Lines

This compound has been evaluated for its cytotoxic effects on several cancer cell lines. The compound exhibited varying degrees of cytotoxicity across different types:

Cell LineIC50 (μM)
A549 (Lung)6.2
MDA-MB-231 (Breast)5.0
PC-3 (Prostate)4.5

These findings suggest that this compound could serve as a potential candidate for cancer therapy.

Case Studies

  • Study on Anti-inflammatory Effects : In a study involving LPS-induced macrophages, this compound was shown to inhibit the production of inflammatory mediators such as IL-6 and iNOS, highlighting its potential in treating inflammatory diseases .
  • Exploration of Secondary Metabolites : The production of this compound was enhanced through precursor-directed biosynthesis strategies, indicating the metabolic flexibility of Aspergillus unguis in generating bioactive compounds .

Q & A

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in this compound characterization?

  • Methodological Answer: Re-examine sample preparation (e.g., deuteration efficiency) and instrument calibration. Compare with literature data for known analogs or consult crystallographic databases (e.g., CCDC) to resolve ambiguities .

Literature and Collaboration

Q. What tools are recommended for systematic reviews of this compound’s bioactivity?

  • Methodological Answer: Use SciFinder or Reaxys for exhaustive literature searches, applying filters for peer-reviewed journals and excluding preprints. Annotate contradictory findings in a comparative table .

Q. How can interdisciplinary collaboration enhance this compound research?

  • Methodological Answer: Partner with computational chemists for QSAR modeling, pharmacologists for in vivo validation, and clinicians for translational relevance. Document roles and contributions in the "Acknowledgments" section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.